molecular formula C8H15NO B1268293 1,2,5-Trimethylpiperidin-4-one CAS No. 7516-33-8

1,2,5-Trimethylpiperidin-4-one

Cat. No. B1268293
CAS RN: 7516-33-8
M. Wt: 141.21 g/mol
InChI Key: VQHHMWWQNKUPKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,5-Trimethylpiperidin-4-one and its derivatives can be achieved through various chemical pathways. For instance, Prostakov et al. (1967) outlined a method where 1,2,5-Trimethylpiperid-4-one is used to prepare 1,2,5-trimethyl-4-aminopiperidine, subsequently converted to more complex compounds (Prostakov, Mikheeva, & Pkhal'gumani, 1967). Another approach involves the dehydration–catalytic hydrogenation or hydrogenolysis of appropriate alcohols to obtain four isomeric 1,2,5-trimethyl-4-phenylpiperidines, as described by Jones, Casy, & McErlane (1973) (Jones, Casy, & McErlane, 1973).

Molecular Structure Analysis

The molecular structure of 1,2,5-Trimethylpiperidin-4-one derivatives has been extensively studied, revealing insights into their stereochemistry and conformational preferences. For example, the study by Jones et al. (1973) interprets the 13C and 1H NMR spectra of four isomeric 1,2,5-trimethyl-4-phenylpiperidines in terms of preferred chair conformations with specific configurations (Jones, Casy, & McErlane, 1973).

Chemical Reactions and Properties

1,2,5-Trimethylpiperidin-4-one participates in various chemical reactions, leading to a plethora of heterocyclic compounds. Vatsadze et al. (2004) explored its reactions with benzylideneacetophenone, resulting in the synthesis of heterocyclic 1,5-dicarbonyl compounds through cascade-type chalcone addition accompanied by intramolecular aldol condensation (Vatsadze et al., 2004).

Physical Properties Analysis

The physical properties of 1,2,5-Trimethylpiperidin-4-one and its derivatives are crucial for their application in synthesis and chemical research. These properties are often determined through experimental studies and spectroscopic analysis, providing information on their stability, solubility, and reactivity.

Chemical Properties Analysis

The chemical properties of 1,2,5-Trimethylpiperidin-4-one derivatives are defined by their functional groups and molecular structure, which dictate their reactivity in various chemical contexts. For instance, the study by Vatsadze et al. (2004) illustrates the compound's ability to undergo cascade-type reactions, leading to complex heterocyclic structures (Vatsadze et al., 2004).

Scientific Research Applications

Synthesis of the Drug Promedol

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 1,2,5-Trimethylpiperidin-4-one is a key compound in the synthesis of the drug Promedol . Promedol is a narcotic analgesic that was synthesized more than 50 years ago and is primarily used in Russia .
  • Methods of Application or Experimental Procedures : The manufacturing technology for Promedol was developed in 1951 and was based on novel scientific discoveries of the time . The synthesis scheme is based on the use of vinylacetylene, which is no longer produced in Russia . The yield of 1,2,5-trimethylpiperidin-4-one using this scheme is 24%, which is inadequate for contemporary industrial production .
  • Results or Outcomes : The utilization of mercury salts makes it difficult to comply with current ecological standards . Thus, meeting the need for drug substance requires new technologies for Promedol production to be developed .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of the Application : 1,2,5-Trimethylpiperidin-4-ols, which include 1,2,5-Trimethylpiperidin-4-one, have been studied for their antimicrobial activity .
  • Methods of Application or Experimental Procedures : The antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols was tested against 20 test microorganisms .
  • Results or Outcomes : 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride had the widest spectrum of antimicrobial activity, being active against 16 test microorganisms .

Safety And Hazards

The safety data sheet for 1,2,5-Trimethylpiperidin-4-one suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1,2,5-trimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHHMWWQNKUPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(CN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338768
Record name 1,2,5-Trimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trimethylpiperidin-4-one

CAS RN

7516-33-8
Record name 1,2,5-Trimethyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7516-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Trimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
SZ Vatsadze, ML Kostochka, VP Lezina… - Russian chemical …, 2004 - Springer
The reactions of N-substituted piperidin-4-ones with benzylideneacetophenone, resulting in the synthesis of a number of heterocyclic 1,5-dicarbonyl compounds, were studied. 1,2,5-…
Number of citations: 6 link.springer.com
OI Lukashov, PV Kazakov, NS Mirzabekova - Pharmaceutical Chemistry …, 2015 - Springer
Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search …
Number of citations: 1 link.springer.com
A Aliev, VV Kuznetsov, LA Gaivoronskaya… - Chemistry of …, 1989 - Springer
The product of condensing 1,2,5-trimethylpiperidin-4-one with aniline has been investigated by NMR spectroscopy. Three isomers of N-(1,2,5-trimethyl-4-piperidylidene)aniline have …
Number of citations: 1 link.springer.com
BA Trofimov, AM Vasil'tsov, AI Mikhaleva… - Chemistry of …, 1991 - Springer
Oxime derivatives of 1,2,5-trimethylpiperidin-4-one, 2-methyl-, and 2-(2-furyl)-4-ketodecahydroquinoline react with acetylene to form substituted pyrrolo[3,2-c]piperidines and their N-…
Number of citations: 4 link.springer.com
IF Leshcheva, NM Sergeev, GV Grishina… - Chemistry of …, 1986 - Springer
The 13 C NMR spectra of 15 stereoisomers of 1-mono-, 1,2-di-, and 1,2,5-trisubstituted piperidin-4-ones were investigated, and the stereochemical orientations of the substituents and …
Number of citations: 3 link.springer.com
MS Mukanova, KB Yerzhanov - Russian chemical bulletin, 2014 - Springer
New mono- and diacetylenic alcohols and glycols of tetrahydrothiopyran family were synthesized. Steric structures of the individual stereoisomers of these alcohols and glycols were …
Number of citations: 7 link.springer.com
VV Kuznetsov, YI Naumov, LI Minaev… - Pharmaceutical …, 1991 - Springer
Their structures were confirmed by their IR and PMR spectra (Table i). The starting amines (XI-XIX) used consisted of mixtures of stereoisomeric mixtures (according to TLC and the …
Number of citations: 3 link.springer.com
NS Prostakov, LA Gaivoronskaya, LM Kirillova… - Chemistry of …, 1970 - Springer
The preparation of 1,2,5-trimethyl-4-m-tolypiperidin-4-ol and the isolation of three of its diastereoisomers are described. The passage from this piperidinol to 2,5-dimethyl-4-m-…
Number of citations: 4 link.springer.com
TI Akimova, PI Deryabin, NN Trofimenko - Russian Journal of Organic …, 2015 - Springer
Reactions of N-Boc-piperidin-4-one with aromatic aldehydes afforded nitrogen-containing 1,5-diketones in the form of products of intramolecular aldol cyclization, like aza derivatives of …
Number of citations: 6 link.springer.com
LG Voskressensky, TN Borisova, LN Kulikova… - Chemistry of …, 2007 - Springer
The interaction of 7-trifluoroacetyltetrahydropyrrolo[1,2-c]pyrimidine with acetylenedicarboxylic ester (DMAD) and ethyl propiolate in acetonitrile and alcohols has been studied. It was …
Number of citations: 5 link.springer.com

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